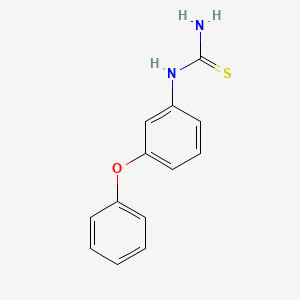

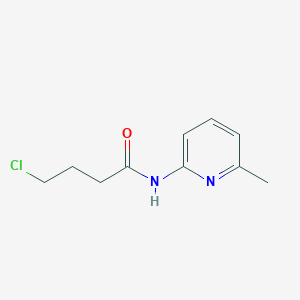

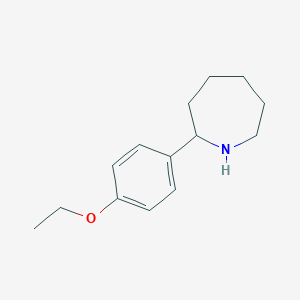

![molecular formula C11H13N3O2 B1352319 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine CAS No. 890325-34-5](/img/structure/B1352319.png)

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

The synthesis pathway for the compound involves the synthesis of the oxadiazole ring followed by the coupling of the amide and phenylbutanamide groups. Starting materials include 4-methoxybenzohydrazide, ethyl acetoacetate, hydrazine hydrate, 4-methoxybenzoyl chloride, phenylbutyric acid, N,N-dimethylformamide, triethylamine, sodium bicarbonate, acetic acid, sodium hydroxide, chloroform, diethyl ether.

Scientific Research Applications

Synthesis and Characterization

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine and related compounds have been synthesized through various chemical reactions, including condensation and cyclization processes. These compounds have been characterized using spectroscopic techniques such as FT-IR, DSC, ^{13}C/^1H-NMR, and mass spectrometry, confirming their structural integrity (Shimoga, Shin, & Kim, 2018).

Luminescence Properties

The luminescence properties of 1,2,4-oxadiazole derivatives have been studied, showing that these compounds exhibit significant emission spectra, making them potential candidates for optical applications. The luminescence quantum yields of some derivatives have been reported to be notably high, suggesting their utility in luminescent materials (Mikhailov et al., 2016).

Antimicrobial Activity

Novel 1,2,4-oxadiazole derivatives have demonstrated significant antibacterial activity, with certain compounds showing notable efficacy against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This suggests the potential of these compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Nematocidal Activity

Some 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity, particularly against Bursaphelenchus xylophilus. These compounds have demonstrated the ability to affect the nematode's motor functions and respiratory processes, indicating their potential in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Activity

1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (Du-145) cancers. Some compounds have shown good to moderate activity, highlighting their potential as chemotherapeutic agents (Yakantham, Sreenivasulu, & Raju, 2019).

Future Directions

1,3,4-Oxadiazole derivatives have been extensively studied for their potential therapeutic applications. They have been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in animal models . They have also been investigated for their potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

properties

IUPAC Name |

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-12-7-10-13-11(14-16-10)8-3-5-9(15-2)6-4-8/h3-6,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKARIOBRVAUQJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388176 |

Source

|

| Record name | 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890325-34-5 |

Source

|

| Record name | 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)

![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)

![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)

![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)